molecular formula C18H14ClN3O3 B2497340 4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide CAS No. 946284-20-4

4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide

Cat. No. B2497340
CAS RN: 946284-20-4
M. Wt: 355.78
InChI Key: LMXOBUXKRVRCOO-UHFFFAOYSA-N
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Description

This section would typically introduce the significance of the compound, mentioning its relevance in pharmaceuticals, materials science, or as a functional moiety in complex chemical reactions. Although specific information on "4-(2-(5-(4-Chlorophenyl)isoxazol-3-yl)acetamido)benzamide" is not available, related compounds have been studied for their antimicrobial properties and potential applications in drug development (Sailaja Rani Talupur et al., 2021).

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including condensation, cyclization, and functionalization reactions. For instance, compounds with similar structural features undergo multi-step syntheses that include the formation of key intermediates followed by various reactions to introduce specific functional groups (N. Ooi & David A. Wilson, 1981).

Molecular Structure Analysis

The molecular structure is typically determined using spectroscopic methods and, in some cases, X-ray crystallography. The crystal structure analysis can reveal the molecular geometry, bond lengths, angles, and the overall conformation of the molecule (Deng et al., 2013).

Chemical Reactions and Properties

Chemical properties include reactivity with other chemicals, stability under various conditions, and the ability to undergo specific chemical transformations. For example, the thermal reaction of related compounds can lead to cyclization, forming new heterocyclic structures (N. Ooi & David A. Wilson, 1981).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of complex organic molecules often involves multi-step reactions, starting from basic chemical building blocks. For example, one study describes the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones through cyclic transformation, showcasing the intricate process of creating specialized molecules for further applications (Chau, Malanda, & Milcent, 1997).

Pharmacological Evaluation

  • Research on novel potential antipsychotic agents, such as 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, reveals the exploration of new therapeutic molecules that do not interact with traditional targets like dopamine receptors, suggesting a pathway for the development of side effect-free medications (Wise et al., 1987).

Antimicrobial Activity

  • The creation of new compounds for antimicrobial purposes is a critical area of research, with studies focusing on the synthesis and antimicrobial evaluation of novel derivatives. For instance, the synthesis of thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety has shown promising antimicrobial activities, indicating the potential for new treatments against resistant bacterial strains (Gouda et al., 2010).

Molecular Docking and DFT Calculations

  • Computational chemistry, including molecular docking and density functional theory (DFT) calculations, plays a significant role in the design and evaluation of new compounds. Research incorporating these techniques aids in understanding the interaction between molecules and biological targets, potentially leading to the discovery of more effective drugs. A study on benzothiazolinone acetamide analogs offers insights into their bioactivity through spectroscopic and quantum mechanical studies, alongside ligand-protein interactions, highlighting the integrated approach in modern chemical research (Mary et al., 2020).

Future Directions

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . Given their wide range of biological activities, it is expected that new synthetic strategies and designing of new isoxazole derivatives will continue to be a focus of research .

properties

IUPAC Name

4-[[2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c19-13-5-1-11(2-6-13)16-9-15(22-25-16)10-17(23)21-14-7-3-12(4-8-14)18(20)24/h1-9H,10H2,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXOBUXKRVRCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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